Methyl 4-amino-5-chloro-2-fluorobenzoate

Description

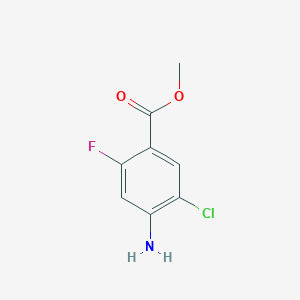

Methyl 4-amino-5-chloro-2-fluorobenzoate (CAS: 1427372-40-4) is a benzoate ester derivative with the molecular formula C₈H₇ClFNO₂ and a molecular weight of 203.60 g/mol . Structurally, it features a methyl ester group at position 1, an amino (-NH₂) group at position 4, a chlorine atom at position 5, and a fluorine atom at position 2 on the benzene ring (see Figure 1). This substitution pattern confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) requiring halogenated aromatic scaffolds .

The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which stabilize the aromatic ring, while the amino group enhances solubility in polar solvents through hydrogen bonding. These attributes make it a versatile building block in medicinal chemistry for constructing complex molecules with targeted biological activities .

Propriétés

IUPAC Name |

methyl 4-amino-5-chloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTAJMFFTCQFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427372-40-4 | |

| Record name | methyl 4-amino-5-chloro-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-chloro-2-fluorobenzoate typically involves the esterification of 4-amino-5-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of Methyl 4-amino-5-chloro-2-fluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions may involve the use of solvents such as dichloromethane or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted benzoates depending on the reagents used.

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Products include reduced forms of the ester or amino groups.

Applications De Recherche Scientifique

Methyl 4-amino-5-chloro-2-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of Methyl 4-amino-5-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, chloro, and fluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Methyl 4-Chloro-2-fluorobenzoate

- Molecular Formula : C₈H₆ClFO₂

- Molecular Weight : 188.58 g/mol

- Key Differences: Lacks the amino group at position 4 and chlorine at position 3.

- Impact: The absence of the amino group reduces hydrogen-bonding capacity, lowering solubility in aqueous media. The single chlorine atom at position 4 (vs. 5 in the target compound) may alter steric hindrance and electronic distribution, affecting reactivity in nucleophilic aromatic substitution reactions .

Methyl Salicylate

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Key Differences : Features a hydroxyl (-OH) group at position 2 and a methoxy (-OCH₃) group at position 1.

- Impact: The hydroxyl group increases acidity (pKa ~8.4) compared to the non-acidic amino group in the target compound. Methyl salicylate is volatile and used in fragrances, contrasting with the pharmaceutical applications of Methyl 4-amino-5-chloro-2-fluorobenzoate .

Functional Group Variations

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

- Molecular Formula : C₁₄H₁₅F₃N₆O₅S

- Molecular Weight : 436.36 g/mol

- Key Differences : Contains a triazine ring and sulfonylurea linkage.

- Impact : The triazine ring enhances herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism absent in the target compound. The ester group in both compounds aids in bioavailability, but the larger size of sulfonylureas limits penetration into mammalian cells, restricting their use to agriculture .

5-Amino-4-Chloro-2-Methylphenol

- Molecular Formula: C₇H₈ClNO

- Molecular Weight : 173.60 g/mol

- Key Differences : Replaces the ester group with a hydroxyl (-OH) and adds a methyl group at position 2.

- Impact: The phenolic -OH increases acidity (pKa ~9.5) and oxidative instability. The methyl group enhances lipophilicity, favoring applications in dye synthesis rather than pharmaceuticals .

Physicochemical Properties Comparison

Substituent Position and Reactivity

- Amino Group (Position 4): Enhances nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination) .

- Chlorine (Position 5) : Provides steric bulk, influencing regioselectivity in cross-coupling reactions compared to chlorine at position 4 in Methyl 4-chloro-2-fluorobenzoate .

- Fluorine (Position 2) : Withdraws electron density via inductive effects, stabilizing the ring against electrophilic attack .

Activité Biologique

Methyl 4-amino-5-chloro-2-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Methyl 4-amino-5-chloro-2-fluorobenzoate features a benzene ring substituted with an amino group, a chlorine atom, and a fluorine atom. These substituents contribute to its biological activity by influencing interactions with various biological targets.

The biological activity of methyl 4-amino-5-chloro-2-fluorobenzoate is primarily attributed to its ability to interact with specific enzymes and receptors:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzyme active sites, enhancing binding affinity.

- Hydrophobic Interactions : The halogen substituents (chlorine and fluorine) increase hydrophobic interactions, which are crucial for the stability of ligand-receptor complexes.

These interactions suggest that the compound may modulate various metabolic pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research has indicated that methyl 4-amino-5-chloro-2-fluorobenzoate exhibits antimicrobial activity. In a study evaluating its efficacy against various pathogens, the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Study on Enzyme Interaction

In a study examining the interaction of methyl 4-amino-5-chloro-2-fluorobenzoate with specific enzymes, researchers found that it effectively inhibited the activity of certain enzymes involved in metabolic pathways. The binding affinity was quantified using surface plasmon resonance (SPR), revealing an IC50 value indicative of strong enzyme inhibition .

In Vivo Efficacy

In vivo studies involving animal models have shown that administration of methyl 4-amino-5-chloro-2-fluorobenzoate resulted in improved survival rates in models of bacterial infection. Doses were administered intraperitoneally, and significant increases in median survival were observed compared to control groups .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.